molecular formula C17H12O3 B14226065 Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl- CAS No. 827029-96-9

Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-

Cat. No.: B14226065
CAS No.: 827029-96-9
M. Wt: 264.27 g/mol
InChI Key: MTQTYAOJEBGFOM-UHFFFAOYSA-N
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Description

Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl- is a complex organic compound with the molecular formula C31H46O3. It is known for its unique structure, which includes an oxirene ring fused to a naphthalene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl- typically involves the following steps:

    Formation of the Naphthalene Backbone: This step involves the construction of the naphthalene ring system through a series of cyclization reactions.

    Introduction of the Oxirene Ring: The oxirene ring is introduced via an epoxidation reaction, where an alkene is converted into an epoxide using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and catalyst choice are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-: A similar compound with a different substituent.

    2,3-Epoxy-2,3-dihydro-2-methyl-1,4-naphthoquinone: Another epoxide derivative of naphthoquinone.

    Menadione-2,3-epoxide: A related compound with similar structural features.

Uniqueness

Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl- is unique due to its specific substitution pattern and the presence of both an oxirene ring and a naphthalene backbone. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

827029-96-9

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

7a-methyl-1a-phenylnaphtho[2,3-b]oxirene-2,7-dione

InChI

InChI=1S/C17H12O3/c1-16-14(18)12-9-5-6-10-13(12)15(19)17(16,20-16)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

MTQTYAOJEBGFOM-UHFFFAOYSA-N

Canonical SMILES

CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C4=CC=CC=C4

Origin of Product

United States

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